molecular formula C43H47N5O6Si B11975488 N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide CAS No. 69504-10-5

N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B11975488
CAS No.: 69504-10-5
M. Wt: 757.9 g/mol
InChI Key: ORRRQZAEMCGPHS-SXACZLHWSA-N
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Description

N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with a unique structure that includes a purine base, a benzamide group, and a tetrahydrofuran ring

Preparation Methods

The synthesis of N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves multiple steps, including the protection of hydroxyl groups, the formation of the purine base, and the introduction of the benzamide group. The reaction conditions typically require the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups during the synthesis. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used to study the interactions between purine bases and other biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to specific sites on enzymes, inhibiting their activity and affecting cellular processes. The benzamide group may also interact with other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include other purine derivatives and benzamide-containing molecules. These compounds may have similar structures but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of a purine base, a benzamide group, and a tetrahydrofuran ring, which gives it distinct chemical and biological properties.

Properties

CAS No.

69504-10-5

Molecular Formula

C43H47N5O6Si

Molecular Weight

757.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C43H47N5O6Si/c1-42(2,3)55(5,6)54-37-34(26-52-43(30-18-12-8-13-19-30,31-20-14-9-15-21-31)32-22-24-33(51-4)25-23-32)53-41(36(37)49)48-28-46-35-38(44-27-45-39(35)48)47-40(50)29-16-10-7-11-17-29/h7-25,27-28,34,36-37,41,49H,26H2,1-6H3,(H,44,45,47,50)/t34-,36-,37-,41-/m1/s1

InChI Key

ORRRQZAEMCGPHS-SXACZLHWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC

Origin of Product

United States

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